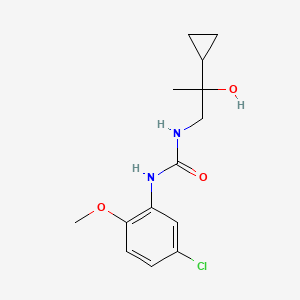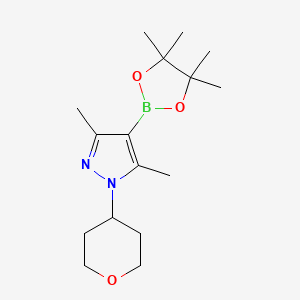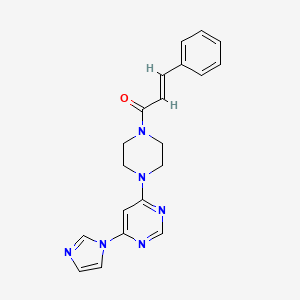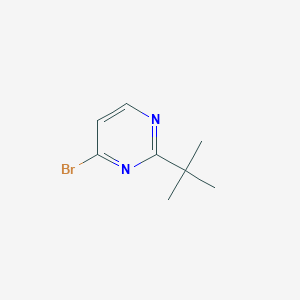
1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure features a urea moiety linked to a chlorinated methoxyphenyl group and a cyclopropyl-substituted hydroxypropyl group.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea typically involves multiple steps:
Formation of the Chlorinated Methoxyphenyl Intermediate:
Cyclopropyl Substitution:
Urea Formation:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as crystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea undergoes several types of chemical reactions:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxypropyl)urea: Lacks the cyclopropyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxyethyl)urea: Differs in the length of the hydroxyalkyl chain.
Uniqueness:
- The presence of the cyclopropyl group in 1-(5-Chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea imparts unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(19,9-3-4-9)8-16-13(18)17-11-7-10(15)5-6-12(11)20-2/h5-7,9,19H,3-4,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEBOWOHSUJBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)



![N-(2,2-dimethoxyethyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2572504.png)


![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide](/img/structure/B2572513.png)
![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2572517.png)
![7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2572518.png)

